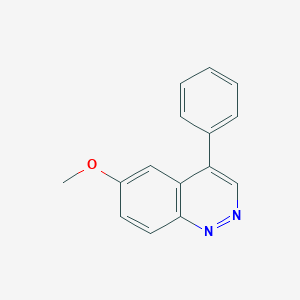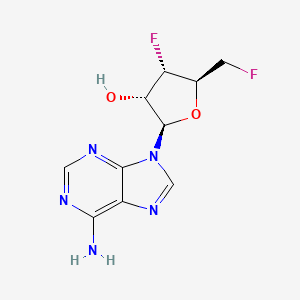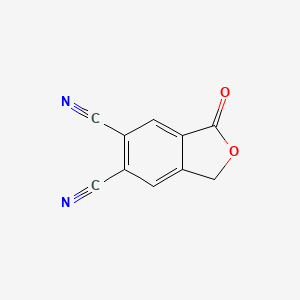
1-Oxo-1,3-dihydroisobenzofuran-5,6-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-1,3-dihydroisobenzofuran-5,6-dicarbonitrile is a chemical compound with the molecular formula C10H4N2O2 It is a derivative of isobenzofuran, characterized by the presence of two cyano groups at positions 5 and 6, and a keto group at position 1
Preparation Methods
The synthesis of 1-Oxo-1,3-dihydroisobenzofuran-5,6-dicarbonitrile typically involves the reaction of phthalic anhydride with malononitrile in the presence of a base. The reaction proceeds through a cyclization process, forming the isobenzofuran ring system with the introduction of cyano groups. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like piperidine or triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Oxo-1,3-dihydroisobenzofuran-5,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Oxo-1,3-dihydroisobenzofuran-5,6-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Oxo-1,3-dihydroisobenzofuran-5,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to its biological activity. For example, its derivatives may inhibit the growth of cancer cells by interfering with DNA synthesis or inducing apoptosis.
Comparison with Similar Compounds
1-Oxo-1,3-dihydroisobenzofuran-5,6-dicarbonitrile can be compared with other similar compounds, such as:
1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile: This compound has a single cyano group and exhibits different chemical reactivity and biological activity.
1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide: This derivative has an amide group instead of cyano groups, leading to distinct properties and applications.
5-Cyanophthalide: A related compound with a single cyano group, used in different synthetic and research applications.
The uniqueness of this compound lies in its dual cyano groups, which provide additional sites for chemical modification and enhance its potential for diverse applications.
Properties
CAS No. |
65975-31-7 |
|---|---|
Molecular Formula |
C10H4N2O2 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
3-oxo-1H-2-benzofuran-5,6-dicarbonitrile |
InChI |
InChI=1S/C10H4N2O2/c11-3-6-1-8-5-14-10(13)9(8)2-7(6)4-12/h1-2H,5H2 |
InChI Key |
BYBIBGHPQLJKHW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2C(=O)O1)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


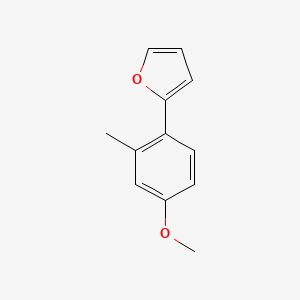
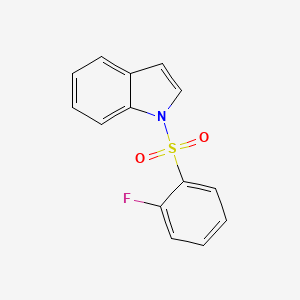
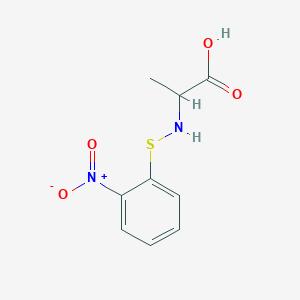
![N''-[3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12898788.png)
![4-[5-(2-Chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline](/img/structure/B12898798.png)
![Benzofuran, 4,5,6,7-tetrahydro-2-phenyl-4-[(3-phenyl-2-propynyl)oxy]-](/img/structure/B12898803.png)
![Furo[3,2-G]benzoxazole](/img/structure/B12898809.png)
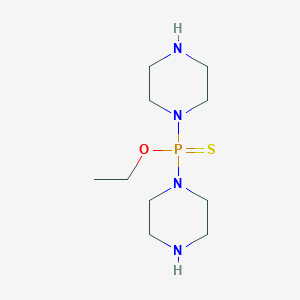
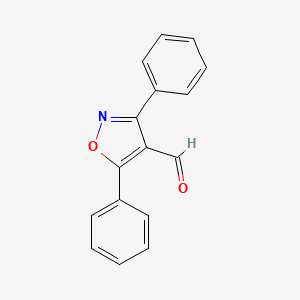
![1-[1-(Dimethylaminomethyl)indolizin-3-yl]ethanone](/img/structure/B12898835.png)
